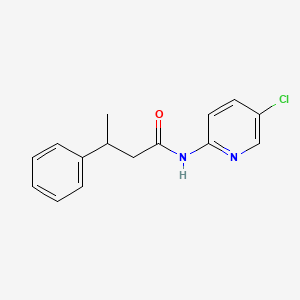

N-(5-chloropyridin-2-yl)-3-phenylbutanamide

Description

N-(5-chloropyridin-2-yl)-3-phenylbutanamide is a halogen-substituted amide characterized by a 5-chloropyridine moiety linked to a 3-phenylbutanamide chain. The chloropyridine group enhances electronic interactions, such as halogen bonding, which can improve molecular recognition and binding affinity in biological systems . This compound has garnered attention for its potent analgesic properties, particularly as a derivative of the 1-R-4-hydroxy-N-(pyridin-2-yl)-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide series, where it demonstrated superior activity in nicotinic acetylcholine receptor agonism . Its structural features—chlorine substitution, aromatic phenyl group, and amide linkage—contribute to its pharmacological profile and physicochemical properties.

Properties

IUPAC Name |

N-(5-chloropyridin-2-yl)-3-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O/c1-11(12-5-3-2-4-6-12)9-15(19)18-14-8-7-13(16)10-17-14/h2-8,10-11H,9H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXMKUWCEICTCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC1=NC=C(C=C1)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-3-phenylbutanamide typically involves the reaction of 5-chloro-2-aminopyridine with 3-phenylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-3-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-3-phenylbutanamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound can be utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-3-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. Additionally, it may interact with cellular receptors, triggering a cascade of biochemical events that lead to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(5-chloropyridin-2-yl)-3-phenylbutanamide with compounds sharing structural motifs such as chloropyridine, amide linkages, or analogous heterocyclic frameworks. Key differences in molecular architecture, functional groups, and biological activities are highlighted.

Analgesic Derivatives of Nitrogen-Containing Heterocycles

- Compound IV (R = Me, R′ = 5-Cl) (1-R-4-hydroxy-N-(pyridin-2-yl)-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide): Structure: Incorporates a benzothiazine core with a 5-chloropyridin-2-yl group. Activity: Exhibits high analgesic potency via nicotinic receptor agonism, surpassing related derivatives like 5-(trifluoromethyl)-6-(1-methylazepan-4-yl)methyl-1H-quinolin-2-one (II) and N-(3-pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (III) . Key Difference: The benzothiazine scaffold in Compound IV provides enhanced receptor specificity compared to the target compound’s simpler phenylbutanamide structure.

Antioxidant and Antibacterial Derivatives

- 3-[(5-chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide (Compound 3): Structure: Features a propanamide backbone with a thiourea substituent. Activity: Demonstrates superior free radical scavenging (IC50: 12.3 μM) and inhibits bacterial growth (e.g., Escherichia coli) due to its thioamide group . Key Difference: The thiourea moiety enhances antioxidative capacity, whereas the target compound’s phenyl group prioritizes lipophilicity and receptor binding.

Halogen-Bonding and Hydrogen-Bonding Analogues

- N-(5-chloropyridin-2-yl)piperidine-3-carboxamide :

- Structure : Combines a piperidine ring with a carboxamide group.

- Properties : The piperidine ring introduces conformational rigidity, while the carboxamide enables hydrogen bonding. The chlorine atom facilitates halogen bonding, improving molecular recognition .

- Key Difference : The piperidine scaffold alters steric interactions compared to the target compound’s linear butanamide chain.

Complex Heterocyclic Analogues

- 881477-99-2 (N-(5-chloropyridin-2-yl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide) :

- Structure : Contains a pyrazolo-pyridine core with cyclopropyl and phenyl substituents.

- Properties : Higher molecular weight (403.86 g/mol) and extended aromatic system enhance π-π stacking but reduce solubility .

- Key Difference : The fused heterocyclic system may target enzymes like kinases, diverging from the target compound’s receptor-focused mechanism.

Sulfonamide and Trifluoromethyl Derivatives

- 5196 N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide hydrochloride :

- Structure : Replaces the butanamide with a trifluoromethanesulfonamide group.

- Properties : The sulfonamide and trifluoromethyl groups increase acidity and metabolic stability, suitable for agrochemical or antiviral applications .

- Key Difference : The sulfonamide’s electron-withdrawing nature contrasts with the butanamide’s hydrogen-bonding capacity.

Structural and Functional Comparison Table

Key Findings and Implications

- Chloropyridine Motif : The 5-chloropyridin-2-yl group is a critical pharmacophore across analogs, enabling halogen bonding and receptor targeting .

- Amide vs. Sulfonamide : Amide derivatives prioritize hydrogen bonding (e.g., analgesic activity), while sulfonamides favor stability and acidity .

- Structural Complexity : Extended aromatic systems (e.g., pyrazolo-pyridines) may broaden therapeutic targets but compromise solubility .

Biological Activity

N-(5-chloropyridin-2-yl)-3-phenylbutanamide, a compound of interest in medicinal chemistry, has been explored for its biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into the compound's biological activity, drawing from various research findings and case studies to present a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound features a chlorinated pyridine ring and a phenylbutanamide moiety, which contribute to its pharmacological properties. The presence of the 5-chloropyridine is significant as it can influence the compound's interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound may inhibit critical pathways involved in cancer cell proliferation. For instance, inhibitors targeting CTP synthase (CTPS) have shown promise in disrupting nucleic acid synthesis, a vital process for tumor growth. CTPS is often upregulated in various tumors, making it a potential therapeutic target .

Table 1: Summary of Anticancer Mechanisms

| Mechanism | Description |

|---|---|

| CTPS Inhibition | Disruption of nucleic acid synthesis pathways, leading to reduced cell proliferation. |

| Apoptosis Induction | Activation of programmed cell death pathways in cancer cells. |

| Cell Cycle Arrest | Interference with the cell cycle progression, preventing mitosis. |

Enzyme Inhibition

This compound has potential as an enzyme inhibitor. Studies have shown that similar compounds can selectively inhibit methionine aminopeptidases (MetAPs), which are crucial for protein synthesis in eukaryotic cells. Inhibition of these enzymes has been linked to antitumor effects due to the disruption of protein maturation processes .

Case Studies

- CTPS Inhibition Study : A study demonstrated that compounds targeting CTPS could effectively reduce tumor growth in preclinical models by interfering with nucleotide synthesis pathways. This highlights the relevance of this compound as a potential lead compound for further development .

- MetAP Inhibition : Another investigation into MetAP inhibitors revealed that certain derivatives exhibited significant anticancer activity by inducing apoptosis and inhibiting endothelial cell proliferation, suggesting that this compound could share similar properties .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies indicate favorable absorption characteristics; however, toxicity profiles remain to be thoroughly investigated.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Bioavailability | TBD |

| Half-life | TBD |

| Metabolism | Liver (CYP450 enzymes) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.